molecular formula C21H21NO3 B4970736 N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide

Cat. No. B4970736
M. Wt: 335.4 g/mol
InChI Key: HFYBFMSJGVNMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide, commonly known as 2C-H-Napthyl, is a synthetic compound that belongs to the class of phenethylamines. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 2C-H-Napthyl is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the serotonin and dopamine receptors. This modulation leads to changes in the release and uptake of these neurotransmitters, resulting in the observed effects of 2C-H-Napthyl.
Biochemical and Physiological Effects:
2C-H-Napthyl has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential as a therapeutic agent in these areas. Additionally, it has been found to modulate the activity of certain neurotransmitter systems, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 2C-H-Napthyl in lab experiments include its well-established synthesis method and its potent pharmacological effects. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2C-H-Napthyl. One area of interest is the development of new drugs based on the structure of 2C-H-Napthyl for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience. Finally, there is a need for more research on the safety and toxicity of 2C-H-Napthyl, particularly in the context of its potential use as a therapeutic agent.
In conclusion, 2C-H-Napthyl is a synthetic compound with unique properties and potential applications in scientific research. Its well-established synthesis method and potent pharmacological effects make it a promising candidate for the development of new drugs for the treatment of pain and inflammation, as well as for further research in the field of neuroscience. However, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 2C-H-Napthyl involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-naphthylamine to obtain 2C-H-Napthyl. This synthesis method is well-established and has been extensively studied in the literature.

Scientific Research Applications

2C-H-Napthyl has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have potential applications in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitter systems.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14(19-13-16(24-2)11-12-20(19)25-3)22-21(23)18-10-6-8-15-7-4-5-9-17(15)18/h4-14H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYBFMSJGVNMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide

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